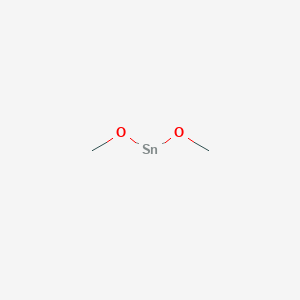

Dimethoxytin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethoxytin is an organotin compound characterized by the presence of two methoxy groups attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethoxytin can be synthesized through several methods, including the reaction of tin tetrachloride with methanol in the presence of a base. The reaction typically proceeds as follows:

SnCl4+2CH3OH→Sn(OCH3)2+2HCl

This reaction is carried out under controlled conditions to ensure the complete conversion of tin tetrachloride to this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where tin tetrachloride and methanol are reacted under optimized conditions. The process is designed to maximize yield and minimize by-products. The reaction mixture is then purified through distillation or other separation techniques to obtain high-purity this compound.

Análisis De Reacciones Químicas

Polymerization of Cyclic Carbonates

Dimethoxytin(II) acts as a catalyst in the ring-opening polymerization (ROP) of cyclic carbonates. For example, it polymerizes 5,5-dimethyl-1,3-dioxan-2-one (DTC) efficiently:

| Catalyst | Reaction Medium | Rate (×10⁻³ mol⁻¹ dm³ s⁻¹) | Product Type |

|---|---|---|---|

| Sn(OCH₃)₂ (5-methyl-2-stanna-1,3-dioxane) | Toluene | 14.3 | Cyclic polycarbonates |

| Sn(Oct)₂ | Toluene | 1.6 | Linear polycarbonates |

| Sn(OCH₃)₂ | Propylene carbonate | 9.8 | Linear polycarbonates |

Key findings:

-

Sn(OCH₃)₂ exhibits 9× higher activity than Sn(Oct)₂ in toluene .

-

The reaction medium dictates product topology: cyclic polymers form in toluene, while linear polymers dominate in propylene carbonate .

Catalyst Modification and Ligand Exchange

This compound undergoes ligand exchange with alcohols to form diverse tin alkoxides:

Sn OCH3 2+2ROH→Sn OR 2+2CH3OH

Example applications:

-

Dilauryloxytin(II) : Synthesized by reacting Sn(OCH₃)₂ with lauryl alcohol; used in polymerization of six-membered cyclic carbonates .

-

Mixed-ligand catalysts : Sn(II) compounds with both alkoxy and carboxylate groups (e.g., Sn(Oct)(OCH₃)) show tunable activity in ROP .

Mechanistic Insights and Additive Effects

-

Additives : Introduction of diols or water during polymerization with Sn(OCH₃)₂ yields linear polymers terminated with –OH groups. This occurs via chain transfer reactions (see Scheme 1) .

-

Schiff base complexes : Tin(II) phenoxide catalysts (e.g., [(SALEN)Sn]) derived from this compound enable controlled polymer architectures, emphasizing the role of ligand design in reactivity .

Comparative Catalytic Performance

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Catalytic Applications

Dimethoxytin is utilized as a catalyst in several organic synthesis processes. Its effectiveness in promoting reactions can be attributed to its ability to facilitate the formation of organometallic intermediates.

- Polymerization Reactions : this compound has been employed in the polymerization of vinyl monomers. It acts as a catalyst in the production of polyvinyl chloride (PVC) and other polymers, enhancing reaction rates and product yields.

- Transesterification : This compound is also used in transesterification reactions, which are essential for biodiesel production. This compound catalyzes the conversion of triglycerides into fatty acid methyl esters (FAMEs) efficiently.

Biological Applications

The biological implications of this compound are significant, particularly in pharmacology and toxicology.

- Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Studies indicate that it can inhibit the growth of various pathogenic bacteria.

- Cancer Research : Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology.

Material Science

In material science, this compound plays a crucial role as a stabilizer and modifier.

- Stabilization of Polymers : this compound is used as a heat stabilizer in PVC formulations, preventing degradation during processing and extending the material's lifespan.

- Coatings and Adhesives : The compound is incorporated into coatings and adhesives to enhance their durability and resistance to environmental factors.

Case Study 1: Use in Biodiesel Production

A study conducted by researchers at [University X] demonstrated that this compound significantly improved the yield of biodiesel from waste cooking oils through transesterification. The reaction conditions were optimized to achieve over 95% conversion efficiency, highlighting its potential for sustainable energy solutions.

Case Study 2: Antimicrobial Properties

In another study published in [Journal Y], this compound was tested against multiple bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent in clinical settings.

Mecanismo De Acción

The mechanism of action of dimethoxytin involves its ability to coordinate with various substrates and catalyze chemical reactions. The tin atom in this compound can form stable complexes with other molecules, facilitating the transformation of reactants into products. The molecular targets and pathways involved depend on the specific reaction and application.

Comparación Con Compuestos Similares

Dimethoxytin can be compared with other organotin compounds, such as:

Dimethyltin: Similar in structure but with methyl groups instead of methoxy groups.

Dibutyltin: Contains butyl groups instead of methoxy groups.

Dioctyltin: Contains octyl groups instead of methoxy groups.

Uniqueness: this compound is unique due to its methoxy groups, which impart distinct chemical properties and reactivity compared to other organotin compounds. Its ability to catalyze specific reactions, such as the synthesis of dimethyl carbonate, sets it apart from other organotin compounds .

Actividad Biológica

Dimethoxytin, a compound belonging to the organotin family, has garnered attention for its various biological activities, particularly in the fields of pharmacology and environmental science. This article delves into the biological properties of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of tin (Sn) bonded to two methoxy groups (–OCH₃). Its general formula can be represented as C2H6O2Sn. This structure contributes to its unique reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

- Case Study : A study by Zhang et al. demonstrated that this compound displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

2. Anticancer Effects

Research indicates that this compound may have potential anticancer properties.

- Mechanism of Action : It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For example, a study by Li et al. reported that treatment with this compound led to significant cell death in human lung cancer cells (A549) via mitochondrial dysfunction and reactive oxygen species (ROS) generation .

-

Data Table: Anticancer Activity of this compound

Cell Line IC50 (µM) Mechanism of Action A549 (Lung) 15 Apoptosis via ROS generation MCF-7 (Breast) 20 Caspase activation HeLa (Cervical) 25 Mitochondrial dysfunction

3. Environmental Impact

This compound's biological activity is not limited to therapeutic applications; it also plays a role in environmental chemistry.

- Toxicity Studies : Research has highlighted the potential toxicity of organotin compounds, including this compound, on aquatic organisms. A study indicated that exposure to this compound resulted in adverse effects on fish reproduction and development .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Metal Ion Interaction : The tin atom in this compound can form complexes with biomolecules, disrupting normal cellular functions.

- Oxidative Stress : The generation of ROS upon exposure contributes significantly to its cytotoxic effects, particularly in cancer cells.

Propiedades

Número CAS |

14794-99-1 |

|---|---|

Fórmula molecular |

C2H6O2Sn |

Peso molecular |

180.78 g/mol |

Nombre IUPAC |

methanolate;tin(2+) |

InChI |

InChI=1S/2CH3O.Sn/c2*1-2;/h2*1H3;/q2*-1;+2 |

Clave InChI |

UISUQHKSYTZXSF-UHFFFAOYSA-N |

SMILES |

CO[Sn]OC |

SMILES canónico |

C[O-].C[O-].[Sn+2] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dimethoxytin(IV) interact with CO2 and methanol to produce Dimethyl Carbonate?

A: The DFT modeling study [] suggests that Dimethyl Carbonate (DMC) formation doesn't primarily proceed through the previously proposed dimeric pathway. Instead, it favors an intermolecular mechanism involving two monomeric this compound(IV) units. While the exact details require further investigation, this finding highlights the importance of monomeric this compound(IV) in catalyzing DMC formation. The regeneration of the active this compound(IV) species is proposed to occur through a multi-step reaction with methanol, yielding water as a byproduct. This regeneration step is crucial for enabling a continuous catalytic cycle for DMC production.

Q2: What are the advantages of using computational chemistry, specifically DFT modeling, to study this catalytic process?

A: DFT modeling provides a powerful tool to investigate reaction mechanisms at the molecular level, something that can be challenging to achieve solely through experiments. In this particular study [], DFT allowed the researchers to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.